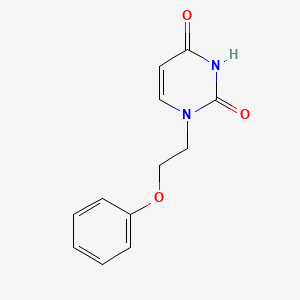

![molecular formula C15H14N4O4S B2952351 3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034494-01-2](/img/structure/B2952351.png)

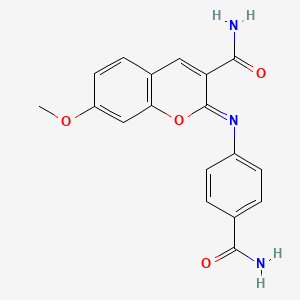

3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione” is a derivative of benzo[c][1,2,5]thiadiazole . Benzo[c][1,2,5]thiadiazole derivatives have been widely used in the synthesis of heterocyclic compounds and have shown a broad spectrum of biological activities .

Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazole derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole derivatives is characterized by a rich electron-deficient unit, making it an ideal platform for sensing electron-rich molecules .Chemical Reactions Analysis

The chemical reactions involving benzo[c][1,2,5]thiadiazole derivatives are characterized by their role as electron acceptors . The unique detection performance of these compounds can be attributed to the static quenching process, which is confirmed by the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions .Physical And Chemical Properties Analysis

Benzo[c][1,2,5]thiadiazole derivatives exhibit high stability, high porosity, and high fluorescence performance . They also display tunable electronic structures, with energy gaps varying from 1.3 eV to 2.4 eV .Scientific Research Applications

Pharmaceutical Applications

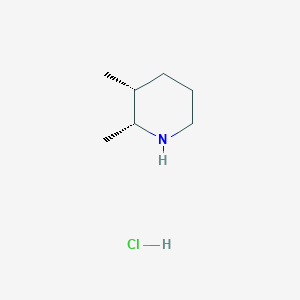

Piperidine derivatives, such as the piperidin-4-yl component in the given compound, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and are among the most important synthetic fragments for designing drugs .

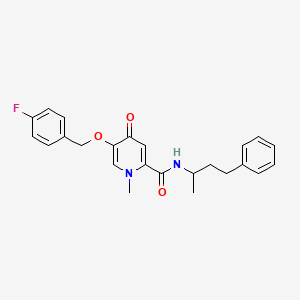

Fluorescent Sensors

Electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif, which is part of the given compound, have been extensively researched for use as fluorescent sensors . These sensors can be used in various fields, including biological imaging and environmental monitoring.

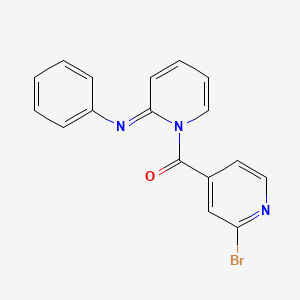

Photovoltaics

The BTZ motif is also widely used in photovoltaics . Photovoltaic devices convert light energy into electricity, and the BTZ motif’s properties make it suitable for use in these devices.

Organophotocatalysts

There is potential for compounds with the BTZ motif to be used as visible-light organophotocatalysts . These catalysts can facilitate chemical reactions using visible light.

Synthesis of Biologically Active Piperidines

The piperidin-4-yl component of the compound could be used as a substrate for the synthesis of biologically active piperidines . These piperidines could have various applications in medicinal chemistry.

Alkaloids

Piperidine derivatives are also found in alkaloids , which are naturally occurring compounds with diverse effects on human physiology. They can be used in a variety of pharmaceutical applications.

Mechanism of Action

Target of Action

The primary target of this compound is related to its electron-deficient nature, which allows it to interact with electron-rich molecules . This property makes it an ideal platform for sensing electron-rich molecules, such as primary aromatic amines (PAAs) .

Mode of Action

The compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and its targets .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, it has been used in photovoltaics and as a fluorescent sensor . .

Result of Action

The compound’s action results in the detection of its targets. For example, it has been used to detect PAAs with high sensitivity and selectivity . It exhibits a much higher fluorescence quantum yield due to the well-dispersed nature of its electron-deficient fragment in the 2D framework .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups . .

Safety and Hazards

While specific safety and hazard information for “3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione” is not available, it’s important to note that primary aromatic amines (PAAs), a class of compounds related to benzo[c][1,2,5]thiadiazole, are persistent and highly toxic organic pollutants that pose a great threat to human health and the environment .

Future Directions

The future directions in the research of benzo[c][1,2,5]thiadiazole derivatives include the design and preparation of highly sensitive and selective luminescent probes to detect PAAs among various amines . Additionally, these compounds are being explored for their potential in electronic and optical applications .

properties

IUPAC Name |

3-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4S/c20-13-8-23-15(22)19(13)10-3-5-18(6-4-10)14(21)9-1-2-11-12(7-9)17-24-16-11/h1-2,7,10H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLJDDMHIZWKEGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2952268.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2952271.png)

![5-fluoro-2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2952275.png)

![2-[(6-allyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]-N~1~-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2952291.png)